Functional FP Receptor Antagonism vs. N-Dimethylamine Analog: In Vivo Potency Comparison
In a head-to-head comparison using the canine pulmonary vasoconstriction model, Prostaglandin F2α dimethyl amide produced a dose-dependent antagonism (24–75% inhibition) of PGF2α-induced increases in lobar arterial pressure, with an IC50 value of 3.8 µg/mL [1]. In contrast, its close structural analog, N-dimethylamine PGF2α, exhibited a higher antagonistic efficacy (66–79% inhibition) across a lower concentration range (0.8–3.2 µg/mL), with no reported IC50 due to its distinct potency profile [1].
| Evidence Dimension | Antagonism of PGF2α-induced pulmonary vasoconstriction (lobar arterial pressure increase) |
|---|---|
| Target Compound Data | IC50 = 3.8 µg/mL (dose-dependent antagonism range: 24–75% at 1.6–8.0 µg/mL) |
| Comparator Or Baseline | N-dimethylamine PGF2α (antagonism range: 66–79% at 0.8–3.2 µg/mL) |
| Quantified Difference | Comparator demonstrates superior antagonistic efficacy (~1.3–3.3× greater percent inhibition) at approximately 4× lower concentration |
| Conditions | Canine lung lobe preparation; PGF2α challenge dose = 1 µg/kg; AA challenge dose = 100 µg/kg |
Why This Matters
This direct in vivo comparison provides procurement-critical evidence that N-substitution identity (amide vs. amine) yields functionally distinct antagonist profiles, precluding the use of one derivative as a direct substitute for the other in physiological assays.
- [1] Fitzpatrick TM, Alter I, Corey EJ, Ramwell PW, Rose JC, Kot PA. Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha. J Pharmacol Exp Ther. 1978;206(1):139-142. View Source
